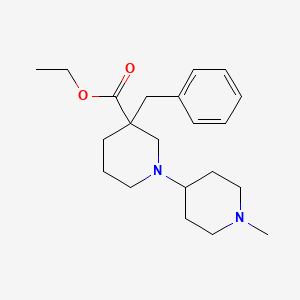

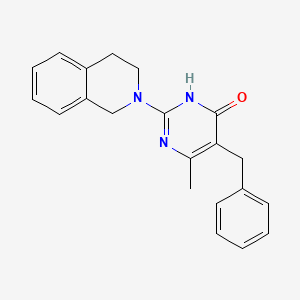

![molecular formula C13H19N3O2S B6005996 N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)

N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Übersicht

Beschreibung

N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMOT and has been studied extensively for its biological and pharmacological properties. The purpose of

Wirkmechanismus

The mechanism of action of CMOT involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the immune response and inflammation. CMOT inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. By inhibiting NF-κB, CMOT reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.

Biochemical and Physiological Effects

Studies have shown that CMOT exhibits potent anti-inflammatory and anti-cancer activities in vitro and in vivo. CMOT has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1, in various cell types. Additionally, CMOT has been shown to inhibit the proliferation and migration of cancer cells, including breast, prostate, and colon cancer cells. Furthermore, CMOT has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CMOT in lab experiments include its potent anti-inflammatory, anti-cancer, and antimicrobial activities, as well as its ability to inhibit the NF-κB pathway. Additionally, CMOT is relatively easy to synthesize and purify, making it readily available for research purposes.

The limitations of using CMOT in lab experiments include its potential toxicity and lack of specificity. CMOT has been shown to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential. Additionally, CMOT may inhibit other pathways besides NF-κB, which may affect its specificity.

Zukünftige Richtungen

For research on CMOT include the development of more specific analogs that target the NF-κB pathway and have reduced toxicity. Additionally, the potential use of CMOT as an antimicrobial agent should be further explored, particularly in the context of drug-resistant bacterial and fungal infections. Finally, the therapeutic potential of CMOT in other diseases, such as autoimmune disorders and neurodegenerative diseases, should be investigated.

Synthesemethoden

The synthesis of CMOT involves the reaction of 2-mercaptoacetamide with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of cyclohexylamine. The reaction is carried out under reflux conditions and yields CMOT as a yellow solid. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.

Wissenschaftliche Forschungsanwendungen

CMOT has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Studies have shown that CMOT exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the NF-κB pathway. Additionally, CMOT has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-9-7-11(17)16-13(14-9)19-8-12(18)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,18)(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHFQNJSIPILGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321333 | |

| Record name | N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide | |

CAS RN |

335220-58-1 | |

| Record name | N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6005916.png)

![3,5-bis(difluoromethyl)-1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6005926.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B6005939.png)

![N-methyl-4-(3-methyl-1-benzothien-2-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6005947.png)

![4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005960.png)

![N-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005972.png)

![4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B6005997.png)

![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)

![ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6006006.png)